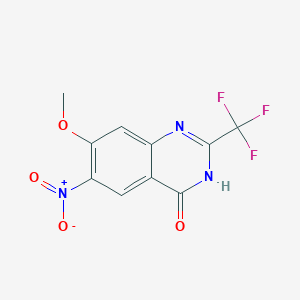
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a nitro group at the 6th position, and a trifluoromethyl group at the 2nd position on the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group at the 6th position of a suitable quinazolinone precursor.
Methoxylation: Introduction of the methoxy group at the 7th position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
6-Nitro-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the methoxy group at the 7th position.
7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the nitro group at the 6th position.
7-Methoxy-6-nitroquinazolin-4(3H)-one: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness: The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 7-Methoxy-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H6F3N3O4 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
7-methoxy-6-nitro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H6F3N3O4/c1-20-7-3-5-4(2-6(7)16(18)19)8(17)15-9(14-5)10(11,12)13/h2-3H,1H3,(H,14,15,17) |
InChI Key |
JWSIZIJYYMETAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(NC2=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















